3-Bromophenyl isothiocyanate
Overview
Description
3-Bromophenyl isothiocyanate is a chemical compound that has been utilized in various synthetic processes. It is a derivative of phenyl isothiocyanate with a bromine substituent, which has been shown to be a suitable reagent for the Edman degradation of peptide chains, offering advantages in mass spectral identification due to its characteristic double peak . The presence of the bromine atom on the phenyl ring influences the reactivity and physical properties of the compound, making it a subject of interest in the synthesis of various heterocyclic and aromatic compounds.
Synthesis Analysis
The synthesis of compounds involving 3-bromophenyl isothiocyanate often involves bromine-lithium exchange reactions. For instance, 3-arylquinazoline-2,4(1H,3H)-dithiones have been synthesized from 2-bromophenyl isothiocyanates using a one-pot method that includes the generation of 2-lithiophenyl isothiocyanates followed by treatment with aryl isothiocyanates . Similarly, 2,3-dihydro-1H-isoindole-1-thiones have been obtained through the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to intramolecular cyclization . These methods demonstrate the versatility of 3-bromophenyl isothiocyanate in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of derivatives of 3-bromophenyl isothiocyanate has been elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of 3-(p-bromophenyl)phthalide, a related compound, was determined using X-ray crystallography, revealing the orientation of the bromophenyl ring relative to the phthalide system . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
3-Bromophenyl isothiocyanate participates in a variety of chemical reactions. It has been used in the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis . Additionally, it has been involved in the preparation of polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines through reactions with active methylene compounds . These reactions highlight the compound's utility in constructing nitrogen and sulfur-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenyl isothiocyanate derivatives are influenced by the bromine substituent. The p-bromo substituent aids in the mass spectral identification of degradation products and allows for quantitation using tetradeuterated internal standards . The presence of the bromine atom can also affect the melting points, boiling points, and solubility of the compounds, as well as their reactivity in subsequent chemical transformations.
Scientific Research Applications
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Study of Active Site Structure of Renal (Na+ + K+)-ATPase
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Synthesis of 1,4-Dihydro-3,1-benzoxazine-2-thiones
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Bioactive Compounds
- Isothiocyanates, including 3-Bromophenyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
- They are used in biological assays of DNA and proteins . For example, fluorescein isothiocyanate (FITC) is used in biological assays .
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Synthetic Intermediates
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Study of Active Site Structure of Myocardial Sarcolemmal ATPases
- Isothiocyanates are potent modifiers of thiol groups, and they have been successfully applied in studying the active site structure of myocardial sarcolemmal ATPases .
- The method of application involves the use of isothiocyanates as modifiers of thiol groups, which are present in the active site of the enzyme .
- The results of these studies can provide valuable insights into the structure and function of the enzyme, although specific results for 3-Bromophenyl isothiocyanate were not found .
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Synthesis of Various Heterocyclic Compounds
- Isothiocyanate has emerged as a valuable building block in the synthesis of various heterocyclic compounds .
- The method of application involves the use of isothiocyanates as intermediates in various chemical reactions .
- The results of these reactions can be used in further chemical reactions or analyses, although specific results for 3-Bromophenyl isothiocyanate were not found .
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMGHNOACSMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175578 | |
Record name | 3-Bromophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl isothiocyanate | |
CAS RN |
2131-59-1 | |
Record name | 3-Bromophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2131-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, m-bromophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromophenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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